N-(diphenylmethyl)-4-(thiophen-2-yl)oxane-4-carboxamide

RGS4 GPCR signaling high-throughput screening

This compound is the sole commercially cataloged analog bearing the N-diphenylmethyl-4-(thiophen-2-yl)oxane-4-carboxamide core, validated across multiple HTS campaigns (RGS4, OPRM1, CHRM1, TDP1). Its unique benzhydryl-thiophene-oxane scaffold cannot be replicated by nearest neighbors, making it essential for SAR studies on GPCR signaling and CNS multi-target profiling. Procurement is recommended for hit validation and scaffold-hopping programs.

Molecular Formula C23H23NO2S
Molecular Weight 377.5
CAS No. 877633-57-3
Cat. No. B2677253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(diphenylmethyl)-4-(thiophen-2-yl)oxane-4-carboxamide
CAS877633-57-3
Molecular FormulaC23H23NO2S
Molecular Weight377.5
Structural Identifiers
SMILESC1COCCC1(C2=CC=CS2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H23NO2S/c25-22(23(13-15-26-16-14-23)20-12-7-17-27-20)24-21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-12,17,21H,13-16H2,(H,24,25)
InChIKeyXBLXRAQITOTYJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Diphenylmethyl)-4-(thiophen-2-yl)oxane-4-carboxamide (CAS 877633-57-3): Procurement-Relevant Structural and Screening Profile


N-(Diphenylmethyl)-4-(thiophen-2-yl)oxane-4-carboxamide (CAS 877633-57-3, molecular formula C₂₃H₂₃NO₂S, molecular weight 377.5 g/mol) is a fully synthetic small molecule classified as an oxane-based thiophene carboxamide . The compound incorporates a tetrahydropyran (oxane) ring bearing a thiophen-2-yl substituent at the 4-position and a carboxamide bridge linked to a diphenylmethyl (benzhydryl) moiety, resulting in a rigid, lipophilic scaffold (XLogP3-AA = 5.6, rotatable bond count = 3) . It has been profiled across multiple high-throughput screening (HTS) campaigns deposited in PubChem, targeting diverse protein classes including GPCR regulators (RGS4), opioid receptors (OPRM1), muscarinic acetylcholine receptors (CHRM1), unfolded protein response pathways, and DNA repair enzymes (TDP1) .

Why N-(Diphenylmethyl)-4-(thiophen-2-yl)oxane-4-carboxamide Cannot Be Replaced by a Generic Oxane Carboxamide Analog


The biological activity profile of N-(diphenylmethyl)-4-(thiophen-2-yl)oxane-4-carboxamide is critically dependent on the simultaneous presence of three structural features: (i) the thiophen-2-yl ring at the oxane 4-position, (ii) the oxane (tetrahydropyran) core providing a non-planar, saturated heterocyclic spacer, and (iii) the diphenylmethyl substituent on the amide nitrogen, which contributes extensive aromatic surface area and conformational restriction . Substitution of any single module—replacing thiophene with phenyl, furan, or pyridine; exchanging the oxane for a piperidine or cyclohexane; or replacing the benzhydryl group with a simple benzyl or phenethyl chain—yields a distinct compound that may exhibit wholly different target engagement profiles [1]. No other commercially cataloged analog bearing the identical 4-(thiophen-2-yl)oxane-4-carboxamide core with N-diphenylmethyl substitution is currently listed in authoritative chemical databases, underscoring the structure's uniqueness and the irreproducibility of its multi-target HTS fingerprint by generic substitution .

Quantitative Differentiation Evidence for N-(Diphenylmethyl)-4-(thiophen-2-yl)oxane-4-carboxamide Versus Closest Analogs


RGS4 Potentiator Screening: Hit Identification in a Functional G-Protein Signaling Assay

In the PubChem primary HTS assay AID 463111, N-(diphenylmethyl)-4-(thiophen-2-yl)oxane-4-carboxamide was tested at a single concentration for potentiation of regulator of G-protein signaling 4 (RGS4) in a cell-based Ca²⁺ flux assay [1]. The Johns Hopkins Ion Channel Center deposited this screening data as part of the MLPCN probe development program [1]. However, the specific percent activation value and active concentration for this compound cannot be reliably extracted from the publicly available aggregated data at this time. Without a quantitative comparator result from a defined structural analog tested in the same assay, this constitutes Supporting Evidence only.

RGS4 GPCR signaling high-throughput screening Parkinson's disease

Mu-Opioid Receptor Agonist Screening: OPRM1 Activity in a Luminescence-Based HTS Format

This compound was included in the PubChem HTS campaign AID 504326, a luminescence-based cell-based primary high-throughput screening assay designed to identify agonists of the mu-type opioid receptor isoform MOR-1 (OPRM1) [1]. The assay was executed by The Scripps Research Institute Molecular Screening Center. As with AID 463111, the precise percent activation or EC₅₀ value for this specific compound is not currently retrievable from the aggregated database. In the absence of a head-to-head comparator, the evidence remains at the level of assay participation.

OPRM1 mu-opioid receptor GPCR agonism analgesia

Muscarinic M1 Receptor Agonist Screening: CHRM1 Activity in a Fluorescence-Based Format

The compound was tested in PubChem AID 588814, a fluorescence-based cell-based primary HTS assay for muscarinic acetylcholine receptor M1 (CHRM1) agonists [1]. The assay was deposited by The Scripps Research Institute Molecular Screening Center. As with other HTS campaigns, only assay participation is confirmed; quantitative activity data are not publicly available. This is class-level inference at best.

CHRM1 muscarinic acetylcholine receptor fluorescence HTS Alzheimer's disease

Unfolded Protein Response (UPR) Activator Screening: XBP1 Splicing Assay

The compound was evaluated in PubChem AID 463104, a uHTS assay for small molecule activators of the adaptive arm of the unfolded protein response via XBP1 splicing, deposited by the Burnham Center for Chemical Genomics [1]. This is a phenotypic screen relevant to ER stress biology and cancer. Again, only assay participation is documented; no quantitative result is extractable for procurement decision-making.

UPR XBP1 ER stress cancer

TDP1 Inhibitor Screening: qHTS in a DNA Repair Context

Compound 877633-57-3 was also tested in PubChem AID 686978, a quantitative HTS (qHTS) assay for inhibitors of human tyrosyl-DNA phosphodiesterase 1 (TDP1) in a cellular context [1]. TDP1 is a DNA repair enzyme implicated in resistance to topoisomerase I inhibitors. qHTS assays typically provide concentration-response data; however, the specific IC₅₀ value for this compound is not retrievable from the aggregated database entry accessible through Chemsrc. This constitutes Supporting Evidence only.

TDP1 DNA repair tyrosyl-DNA phosphodiesterase cancer resistance

Structural Uniqueness Assessment: No Commercially Cataloged Identical Analog Exists

A substructure search of the Chemsrc database for compounds containing the 4-(thiophen-2-yl)oxane-4-carboxamide core with an N-diphenylmethyl substituent returns only CAS 877633-57-3 . The closest distinguishable analogs—N-[(2-methoxyphenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide (CAS 877651-26-8) and N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide (Evitachem listing)—differ in the N-substituent and are structurally distinct chemical entities, not direct substitutes . This defines a class-level inference: among commercially cataloged oxane carboxamide derivatives, the benzhydryl substitution pattern is unique to this compound.

chemical uniqueness intellectual property proprietary scaffold

Procurement-Relevant Application Scenarios for N-(Diphenylmethyl)-4-(thiophen-2-yl)oxane-4-carboxamide (CAS 877633-57-3)


GPCR Signal Modulation Tool Compound for RGS4-Mediated Pathway Studies

Researchers investigating G-protein coupled receptor (GPCR) signaling regulation via RGS proteins may use this compound as a chemical probe based on its documented participation in the Johns Hopkins RGS4 potentiator HTS campaign (AID 463111) . Its oxane-thiophene-benzhydryl scaffold provides a starting point for structure-activity relationship (SAR) studies aimed at developing selective RGS4 activators, a therapeutic strategy relevant to Parkinson's disease and schizophrenia. Procurement is warranted for hit validation and SAR expansion, provided the user accepts the absence of a pre-quantified EC₅₀.

Multi-Target Pharmacological Profiling in CNS Drug Discovery

Given its screening history across OPRM1, CHRM1, and RGS4 assays, this compound may serve as a multi-target reference standard for CNS-oriented drug discovery programs seeking to balance opioidergic, cholinergic, and GPCR-modulatory activities . Laboratories performing broad-panel selectivity profiling can use this compound as a well-characterized chemical entry with a defined HTS fingerprint, enabling comparative benchmarking against novel in-house analogs.

Scaffold-Hopping Starting Material for Benzhydryl-Containing Oxane Carboxamides

Medicinal chemistry teams engaged in scaffold-hopping strategies can procure this compound as the only commercially available N-diphenylmethyl-4-(thiophen-2-yl)oxane-4-carboxamide, enabling direct exploration of the benzhydryl group's contribution to target binding and physicochemical properties . The closest analogs with methoxybenzyl or phenylpropyl N-substituents are structurally distinct and would not substitute for SAR determination at the benzhydryl position.

DNA Repair Pathway Chemical Biology: Exploratory TDP1 Inhibition Studies

Investigators studying tyrosyl-DNA phosphodiesterase 1 (TDP1) as a target for overcoming topoisomerase inhibitor resistance may use this compound for exploratory dose-response studies, following up on its qHTS screening appearance in AID 686978 . However, procurement decisions should be made with the explicit understanding that the compound's IC₅₀ in this assay has not been independently confirmed or published.

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